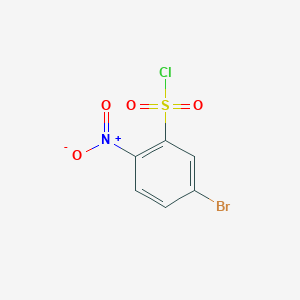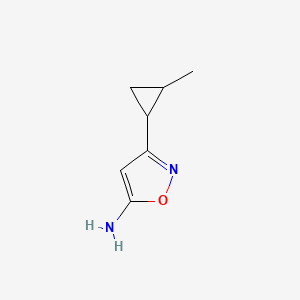
Boc-3-aminobenzene-1,2-dicarboxylic acid
Vue d'ensemble
Description
Boc-3-aminobenzene-1,2-dicarboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C13H15NO6 and a molecular weight of 281.26 .
Synthesis Analysis
The synthesis of Boc-3-aminobenzene-1,2-dicarboxylic acid can be achieved from Di-tert-butyl dicarbonate and 3-Aminobenzoic acid .Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 1 (thio-) carbamate (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
Boc-3-aminobenzene-1,2-dicarboxylic acid is a brown powder . It has a molecular weight of 281.26 and a molecular formula of C13H15NO6 .Applications De Recherche Scientifique
Molecular Packing and Properties of Polymers
Researchers have synthesized novel random poly(benzoxazole-benzimidazole-imide) copolymers, utilizing derivatives that resemble Boc-3-aminobenzene-1,2-dicarboxylic acid. These copolymers exhibit exceptional mechanical and thermal properties due to improved regularity in interchain packing and enhanced hydrogen bonding. This advancement demonstrates the compound's potential in developing materials with high tensile strength and low water absorption, suitable for applications requiring durable and stable polymeric materials (Zhuang, Liu, & Gu, 2012).
Synthesis and Application in Peptide Mimetics
The efficient synthesis of enantiopure pyrrolizidinone amino acids, utilizing derivatives akin to Boc-3-aminobenzene-1,2-dicarboxylic acid, has been achieved. This synthesis enables the exploration of conformation-activity relationships in biologically active peptides, highlighting the compound's role in producing rigid dipeptide surrogates for medicinal chemistry applications (Dietrich & Lubell, 2003).
Development of Supramolecular Gels
A study presents the synthesis of simple organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, leading to the creation of non-polymeric supramolecular gels with outstanding load-bearing, moldable, and self-healing properties. These findings indicate the utility of Boc-3-aminobenzene-1,2-dicarboxylic acid derivatives in designing materials that can bear stress, potentially useful in various industrial and biomedical applications (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).
Fluorescent Sensors for Environmental Monitoring
Innovative fluorescent sensors for the selective and sensitive detection of mercury ions in environmental water have been developed using boronic acid-functionalized MoS2 quantum dots synthesized via aminoacylation reactions with compounds resembling Boc-3-aminobenzene-1,2-dicarboxylic acid. This application underscores the potential of such compounds in environmental monitoring and safety, offering a fast, sensitive, and selective method for detecting hazardous substances in water sources (Guo, Huang, Wei, Zeng, & Wang, 2020).
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGKHDIUBIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-aminobenzene-1,2-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)


![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)
![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)


![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
